molecular formula C6H7N5S B14477733 5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine CAS No. 69093-64-7

5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine

Katalognummer: B14477733
CAS-Nummer: 69093-64-7
Molekulargewicht: 181.22 g/mol
InChI-Schlüssel: WBERLMUJGJOPAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine is a heterocyclic compound that belongs to the class of imidazo[4,5-d][1,2,3]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

The synthesis of 5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-mercaptotriazole with methyl iodide under basic conditions to form the desired compound . The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding thiol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Vergleich Mit ähnlichen Verbindungen

5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

69093-64-7

Molekularformel

C6H7N5S

Molekulargewicht

181.22 g/mol

IUPAC-Name

5-methyl-4-methylsulfanylimidazo[4,5-d]triazine

InChI

InChI=1S/C6H7N5S/c1-11-3-7-5-4(11)6(12-2)9-10-8-5/h3H,1-2H3

InChI-Schlüssel

WBERLMUJGJOPAJ-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC2=C1C(=NN=N2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.